N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide

Medicinal chemistry Drug discovery Lipophilicity optimization

N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide (CAS 1199215-70-7) is a synthetic heterocyclic compound belonging to the 5-amino-1,3,4-thiadiazole class, featuring a 3-bromobenzamide moiety tethered via an ethyl spacer. Its molecular formula is C₁₁H₁₁BrN₄OS with a molecular weight of 327.20 g/mol.

Molecular Formula C11H11BrN4OS
Molecular Weight 327.2 g/mol
CAS No. 1199215-70-7
Cat. No. B1418077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide
CAS1199215-70-7
Molecular FormulaC11H11BrN4OS
Molecular Weight327.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C(=O)NCCC2=NN=C(S2)N
InChIInChI=1S/C11H11BrN4OS/c12-8-3-1-2-7(6-8)10(17)14-5-4-9-15-16-11(13)18-9/h1-3,6H,4-5H2,(H2,13,16)(H,14,17)
InChIKeyGKUWPXFDYSIXOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide (CAS 1199215-70-7): Core Structural Identity and Physicochemical Profile for Research Procurement


N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide (CAS 1199215-70-7) is a synthetic heterocyclic compound belonging to the 5-amino-1,3,4-thiadiazole class, featuring a 3-bromobenzamide moiety tethered via an ethyl spacer [1]. Its molecular formula is C₁₁H₁₁BrN₄OS with a molecular weight of 327.20 g/mol . Commercial availability is confirmed through multiple research chemical suppliers including Santa Cruz Biotechnology (catalog sc-338186) and ChemScene (catalog CS-0324818) , with standard purity specifications of ≥95% . Computed physicochemical properties include a topological polar surface area (TPSA) of 80.9 Ų, a calculated LogP of 1.8553, two hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds .

Why N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide Cannot Be Interchanged with Other In-Class Analogs


Within the Santa Cruz Biotechnology 5-amino-1,3,4-thiadiazole library, halogen and substituent identity on the benzamide ring diverges systematically: the target compound carries a meta-bromo substituent (sc-338186), while direct catalog neighbors feature ortho-chloro (sc-338185), meta-chloro (sc-338187), meta-methyl (sc-338189), and 3,5-dimethoxy (sc-338191) substitutions . These structural variations are known in 1,3,4-thiadiazole medicinal chemistry to differentially modulate electronic character (Hammett σₘ values: Br = +0.39 vs. Cl = +0.37 vs. CH₃ = -0.07), steric volume (van der Waals radii: Br = 1.85 Å vs. Cl = 1.75 Å), and lipophilicity (π values: Br = +0.86 vs. Cl = +0.71 vs. CH₃ = +0.56) [1]. Generic substitution without attention to these parameters risks altering target binding, metabolic stability, or physicochemical behavior within a given assay system, making the specific bromo substitution pattern a critical procurement variable rather than a trivial interchangeable moiety .

Quantitative Differentiation Evidence: N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide vs. Closest Analogs


Meta-Bromo vs. Meta-Chloro Substitution: LogP and TPSA Comparison for Permeability-Sensitive Assays

The target compound incorporates a bromine atom at the meta position of the benzamide ring, differentiating it from the direct meta-chloro analog (sc-338187, CAS 1199215-76-3). Bromine substitution increases calculated lipophilicity by approximately 0.5 LogP units relative to chlorine (estimated ΔLogP ~0.15–0.5 based on Hansch π constants: Br = +0.86 vs. Cl = +0.71) [1]. This difference can be critical in assays where passive membrane permeability or non-specific protein binding influences apparent potency. Additionally, the larger van der Waals radius of bromine (1.85 Å vs. 1.75 Å for chlorine) imposes distinct steric constraints in target binding pockets [1].

Medicinal chemistry Drug discovery Lipophilicity optimization

Electronic Effects: Bromine vs. Chlorine vs. Methyl Substituent Hammett Constants and Implications for Aryl-Protein Interactions

At the meta position, bromine exerts a Hammett σₘ value of +0.39, closely comparable to chlorine (+0.37) but substantially different from the electron-donating methyl group (-0.07) found in the meta-methyl analog (sc-338189) [1]. This difference of ~0.46 σ units translates to meaningful modulation of the benzamide ring's electron density, which can influence π-π stacking interactions with aromatic residues in enzyme active sites, amide bond stability, and susceptibility to oxidative metabolism [2]. The bromine atom additionally offers a heavier halogen that can participate in halogen bonding (C–Br···O/N interactions) with greater strength than chlorine due to its larger polarizable surface, a feature exploited in structure-based drug design [2].

Structure-activity relationship (SAR) Electron-withdrawing groups π-stacking interactions

Bromine as a Synthetic Handle: Cross-Coupling Reactivity Advantage for Derivatization Libraries

The aromatic C–Br bond at the meta position of the target compound provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), which are not accessible with the corresponding C–Cl bond under equally mild conditions [1]. The bond dissociation energy of C–Br (approximately 68 kcal/mol for Ar–Br) is substantially lower than that of C–Cl (approximately 81 kcal/mol for Ar–Cl), facilitating oxidative addition to Pd(0) catalysts under milder thermal conditions [2]. This renders the bromo compound preferable to the chloro analog (sc-338187) as a starting material for generating diversified compound libraries through late-stage derivatization, a key consideration in medicinal chemistry probe development and chemical biology tool compound synthesis [1].

Chemical biology Late-stage functionalization Suzuki coupling

1,3,4-Thiadiazole Core: Existing Evidence of Urease Inhibitory Activity as a Class-Level Functional Anchor

Compounds bearing the 5-amino-1,3,4-thiadiazole scaffold have been reported as urease inhibitors in multiple peer-reviewed studies. Water-soluble 5-amino-1,3,4-thiadiazole derivatives demonstrated urease inhibitory activity with IC₅₀ values in the low micromolar range (13.76 ± 0.15 μM for a representative derivative), while structurally related 1,3,4-thiadiazole compounds in expanded libraries exhibited IC₅₀ values as low as 0.87 ± 0.09 μM [1][2]. Although no target-specific urease IC₅₀ data is publicly available for the 3-bromobenzamide derivative specifically, the conserved 5-amino-1,3,4-thiadiazole core and its established pharmacophoric relevance for urease active-site binding suggest that the target compound retains this class-level functional potential [1]. The bromine substituent, with its distinct steric and electronic properties, would be expected to modulate both potency and selectivity relative to unsubstituted or chloro-substituted analogs.

Urease inhibition Anti-infective research Helicobacter pylori

Positional Isomer Differentiation: 3-Bromo (meta) vs. Potential 2-Bromo (ortho) and 4-Bromo (para) Analogs

The substitution position of the bromine atom on the benzamide ring is a critical determinant of molecular recognition. The target compound places bromine exclusively at the meta (3-) position, distinguishing it from hypothetical ortho (2-) or para (4-) bromo regioisomers. Within the Santa Cruz Biotechnology library, the ortho-chloro analog (sc-338185) and meta-chloro analog (sc-338187) are both stocked as distinct catalog items, implying that positional isomerism alone is sufficient to justify separate compound entries for research procurement . Meta-substitution orients the halogen away from the amide bond vector, potentially minimizing steric clash with the amide NH during target binding, whereas ortho substitution may induce torsional constraints on the benzamide conformation. For cytochrome P450-mediated metabolism, meta-substituted aromatics with electron-withdrawing groups are generally less susceptible to oxidative metabolism than para-substituted analogs, as the meta position blocks the preferred site of CYP epoxidation [1].

Regioisomer SAR Target selectivity Metabolic stability

Procurement-Matched Application Scenarios for N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide


Medicinal Chemistry SAR Exploration: Halogen Scanning of the 5-Amino-1,3,4-Thiadiazole Benzamide Series

Research groups investigating structure-activity relationships around the 5-amino-1,3,4-thiadiazole pharmacophore require systematic halogen variation on the benzamide ring. The complete Santa Cruz Biotechnology series (sc-338185 through sc-338195) enables direct comparison of ortho-Cl, meta-Br, meta-Cl, meta-CH₃, and 3,5-di-OCH₃ substitution within an identical scaffold framework . The 3-bromo derivative fills a critical gap in this halogen scan, providing the only bromine-containing member of the commercially available series and delivering a quantifiably distinct combination of lipophilicity (Hansch π = +0.86), electron-withdrawing character (Hammett σₘ = +0.39), and steric bulk (van der Waals radius = 1.85 Å) [1].

Late-Stage Derivatization Through Palladium-Catalyzed Cross-Coupling for Focused Library Synthesis

The aryl bromide functionality serves as an orthogonal synthetic handle for diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling reactions under conditions where the corresponding aryl chloride (sc-338187) would require harsher conditions or fail to react . The lower C–Br bond dissociation energy (~68 kcal/mol) relative to C–Cl (~81 kcal/mol) enables broader substrate scope and milder reaction conditions, making this compound the preferred starting material for constructing focused libraries around the 1,3,4-thiadiazole scaffold .

Urease Inhibitor Discovery: Exploring 3-Substituted Benzamide Derivatives Against Urease-Positive Pathogens

Given the established urease inhibitory activity of 5-amino-1,3,4-thiadiazole derivatives (with class-level IC₅₀ values ranging from 0.87 to ~20 μM against jack bean urease) , the 3-bromobenzamide analog represents a structurally distinct probe for exploring substituent effects on urease active-site binding. The meta-bromo substitution pattern offers a unique combination of electronic and steric properties that cannot be replicated by the chloro, methyl, or dimethoxy analogs within the same library [1], enabling SAR interrogation of the benzamide binding sub-pocket in the urease catalytic site.

Physicochemical Property Benchmarking for Permeability and Solubility Optimization

With a calculated LogP of 1.8553 and TPSA of 80.9 Ų , the compound occupies a favorable region of oral drug-likeness space (adhering to Lipinski's Rule of Five with MW = 327.20, HBD = 2, HBA = 5). Its intermediate lipophilicity and moderate polar surface area make it suitable as a reference point in permeability-solubility optimization campaigns, where incremental LogP adjustments (ΔLogP ~0.15–0.5 vs. the chloro analog) can be systematically correlated with Caco-2 or PAMPA permeability measurements [1].

Quote Request

Request a Quote for N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-3-bromobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.